molecular formula C13H14ClN3O4 B1678922 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 501925-31-1

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No. B1678922
M. Wt: 311.72 g/mol
InChI Key: CEIIEALEIHQDBX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (CMDU) is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various scientific research fields. CMDU is a small molecule with a molecular weight of 320.7 g/mol and a melting point of 110 °C. It has been studied for its potential applications in in vivo and in vitro studies, its mechanism of action, its biological activity, its biochemical and physiological effects, and its pharmacodynamics.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel urea derivatives, including those with structural similarities to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, have been synthesized and structurally characterized, showing potential for antitumor activities. These compounds were evaluated through biological assays to determine their efficacy against various cancer cell lines, indicating their relevance in medicinal chemistry research (S. Ling et al., 2008).

Biological Evaluation and Anticancer Activity

  • Research into diaryl ureas has led to the discovery of new anticancer agents, with certain derivatives designed via computer-aided methods showing significant antiproliferative effects. These findings contribute to the development of potential BRAF inhibitors, underlining the therapeutic potential of urea derivatives in cancer treatment (Jian Feng et al., 2020).

Corrosion Inhibition

  • Urea derivatives have also been evaluated for their corrosion inhibition performance on mild steel in acidic environments. The study highlights the chemical's efficacy in forming a protective layer on metal surfaces, showcasing its industrial application beyond biomedical research (B. Mistry et al., 2011).

Crystal Structure Insights

  • Detailed crystallographic studies have been conducted on compounds similar to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, revealing the complex intermolecular interactions and structural motifs that contribute to their stability and reactivity. These insights are crucial for understanding the molecular basis of their function and designing new compounds with improved properties (Seonghwa Cho et al., 2015).

Antimicrobial and Antifilarial Agents

  • The synthesis of novel urea derivatives with specific functional groups has shown promising antimicrobial and antifilarial activities, demonstrating the potential of these compounds in addressing infectious diseases. This area of research is particularly important for developing new treatments against pathogens resistant to existing drugs (V. Rani et al., 2014).

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIIEALEIHQDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964528
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea

CAS RN

501925-31-1
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501925-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU 120596
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-120596
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
AG Gusev, VV Uteshev - Journal of Pharmacology and Experimental …, 2010 - ASPET
The use of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea], a positive allosteric modulator of α7 nicotinic acetylcholine receptor (nAChR), may be …
Number of citations: 37 jpet.aspetjournals.org
D Bertrand, S Bertrand, S Cassar, E Gubbins, J Li… - Molecular …, 2008 - ASPET
The α7 nicotinic acetylcholine receptor (nAChR), a homopentameric, rapidly activating and desensitizing ligand-gated ion channel with relatively high degree of calcium permeability, is …
Number of citations: 129 molpharm.aspetjournals.org
BI Kalappa, F Sun, SR Johnson, K Jin… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Activation of α7 nicotinic acetylcholine receptors (n AChR s) can be neuroprotective. However, endogenous choline and ACh have not been regarded as …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
BI Kalappa, VV Uteshev - European journal of pharmacology, 2013 - Elsevier
PNU-120596 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea), a Type-II positive allosteric modulator of α 7 nicotinic acetylcholine receptors inhibits α 7 desensitization …
Number of citations: 18 www.sciencedirect.com
C Stokes, S Garai, AR Kulkarni, LN Cantwell… - … of Pharmacology and …, 2019 - ASPET
Homomeric α7 nicotinic acetylcholine receptors (nAChR) have an intrinsically low probability of opening that can be overcome by α7-selective positive allosteric modulators (PAMs), …
Number of citations: 10 jpet.aspetjournals.org
K Freitas, FI Carroll, MI Damaj - Journal of pharmacology and experimental …, 2013 - ASPET
The α7 nicotinic acetylcholine receptor (nAChR) subtype is abundantly expressed in the central nervous system and in the periphery. Recent evidence suggests that α7 nAChR subtypes…
Number of citations: 86 jpet.aspetjournals.org
DB Timmermann, JH Grønlien, KL Kohlhaas… - … of Pharmacology and …, 2007 - ASPET
Augmentation of nicotinic α7 receptor function is considered to be a potential therapeutic strategy aimed at ameliorating cognitive and mnemonic dysfunction in relation to debilitating …
Number of citations: 297 jpet.aspetjournals.org
AR Kulkarni, S Garai, GA Thakur - The Journal of organic …, 2017 - ACS Publications
We report a facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement. In this method, one-pot microwave irradiation of commercially …
Number of citations: 49 pubs.acs.org
M Pohanka - International journal of molecular sciences, 2012 - mdpi.com
Alpha7 nicotinic acetylcholine receptor (α7 nAChR) is an important part of the cholinergic nerve system in the brain. Moreover, it is associated with a cholinergic anti-inflammatory …
Number of citations: 230 www.mdpi.com
HR Arias, RX Gu, D Feuerbach, BB Guo, Y Ye… - Biochemistry, 2011 - ACS Publications
The pharmacological activity of a series of novel amide derivatives was characterized on several nicotinic acetylcholine receptors (AChRs). Ca 2+ influx results indicate that these …
Number of citations: 61 pubs.acs.org

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